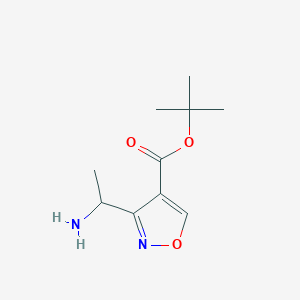
Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate is a chemical compound with a complex structure that includes an oxazole ring, an aminoethyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of an oxazole ring.
Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate: This compound has a benzoate group instead of an oxazole ring.
Uniqueness
Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also influences its reactivity and stability.
特性
IUPAC Name |
tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6(11)8-7(5-14-12-8)9(13)15-10(2,3)4/h5-6H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZWOAXFNHHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
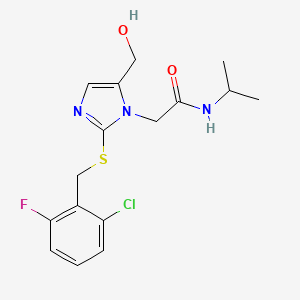
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2950232.png)
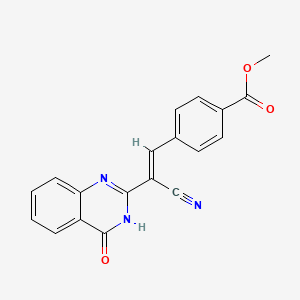
![1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2950238.png)

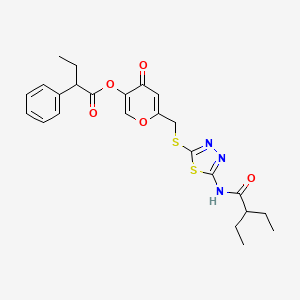
![2-(4-fluorophenyl)-5-[3-(morpholin-4-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950244.png)

![7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2950247.png)
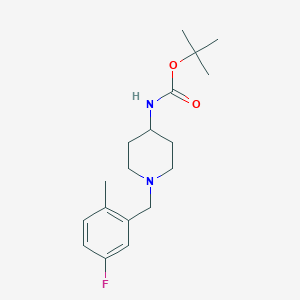
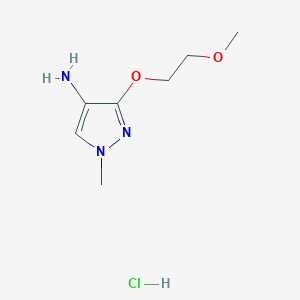
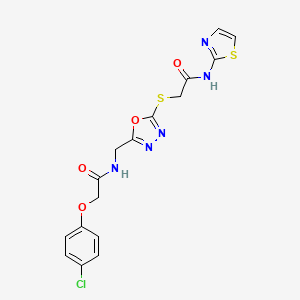
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate](/img/structure/B2950253.png)
